3-Phenyl-2(1H)-quinolinone: Structural Properties, Synthetic Methodologies, and Pharmacological Applications
3-Phenyl-2(1H)-quinolinone: Structural Properties, Synthetic Methodologies, and Pharmacological Applications
Executive Summary
The 2-quinolone (2(1H)-quinolinone) structural motif is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds[1]. Specifically, 3-phenyl-2(1H)-quinolinone represents a critical node in drug discovery, serving both as a potent bioactive molecule and a versatile synthetic intermediate. As a Senior Application Scientist, I have structured this technical whitepaper to provide an in-depth analysis of 3-phenyl-2(1H)-quinolinone, detailing its physicochemical properties, advanced synthetic methodologies, and broad-spectrum pharmacological applications.
Physicochemical Profiling & Structural Dynamics
3-Phenyl-2(1H)-quinolinone (C15H11NO) exhibits a high degree of structural stability driven by its extended conjugated system. A critical structural feature of this molecule is its lactam-lactim tautomerism (2-quinolone vs. 2-hydroxyquinoline). In the solid state and in most physiological solvents, the lactam (2-quinolone) form strongly predominates due to the thermodynamic stability conferred by the amide resonance and intermolecular hydrogen bonding[2].
Table 1: Physicochemical Properties of 3-Phenyl-2(1H)-quinolinone
| Property | Value / Descriptor |
| Chemical Formula | C15H11NO |
| Molecular Weight | 221.26 g/mol |
| LogP (Predicted) | 3.50 - 3.75 |
| Hydrogen Bond Donors | 1 (N-H of the lactam core) |
| Hydrogen Bond Acceptors | 1 (C=O carbonyl oxygen) |
| Structural Analogy | Isosteric to 3-phenylcoumarin[3] |
Strategic Synthetic Methodologies
The synthesis of 3-phenyl-2(1H)-quinolinones has evolved from classical harsh-condition cyclizations (e.g., Knorr and Camps syntheses) to highly efficient, transition-metal-catalyzed, and metal-free oxidative pathways[1].
Microwave-Assisted Palladium-Catalyzed Carbonylative Annulation
Modern approaches leverage palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization. A highly efficient variant utilizes microwave irradiation and molybdenum hexacarbonyl (Mo(CO)6) as a solid CO surrogate[1]. This method bypasses the need for hazardous CO gas cylinders while drastically reducing reaction times from hours to minutes.
Figure 1: Microwave-assisted Pd-catalyzed carbonylative Sonogashira cyclization pathway.
Hypervalent Iodine-Mediated 1,2-Aryl Migration
A breakthrough metal-free methodology involves the direct oxidative C(sp2)–C(sp2) bond formation from N,2-diarylacrylamides[4]. Utilizing phenyliodine(III) bis(2,2-dimethylpropanoate) [PhI(OCOCF3)2] and a Lewis acid (BF3·Et2O), this reaction proceeds via an exclusive 1,2-aryl shift[4]. The causality here is driven by the highly electrophilic iodonium intermediate, which forces the cleavage of the initial C-C bond and subsequent Friedel-Crafts-type ring closure to yield the 3-arylquinolin-2-one skeleton[4].
Figure 2: Mechanism of hypervalent iodine-mediated oxidative 1,2-aryl migration and cyclization.
Validated Experimental Protocol: Microwave-Assisted Synthesis
To ensure scientific integrity and reproducibility, the following self-validating protocol details the synthesis of 3-phenyl-2(1H)-quinolinone via the Pd-catalyzed microwave methodology[1].
Reagents & Materials:
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2-Iodoaniline (1.0 equiv)
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Phenylacetylene (1.2 equiv)
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Palladium(II) acetate [Pd(OAc)2] (5 mol%)
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1,2-Bis(diphenylphosphino)ethane [dppe] (10 mol%)
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Triethylamine (Et3N) (3.0 equiv)
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Molybdenum hexacarbonyl [Mo(CO)6] (0.6 equiv)
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Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
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Reaction Assembly (Inert Atmosphere): In an oven-dried microwave vial equipped with a magnetic stir bar, sequentially add 2-iodoaniline, Pd(OAc)2, dppe, and Mo(CO)6.
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Causality: Assembling solid reagents first minimizes the risk of moisture introduction. Mo(CO)6 is utilized as a bench-stable CO source, which decomposes in situ to provide the carbon monoxide necessary for the carbonylative insertion, mitigating the severe safety hazards associated with pressurized CO gas[1].
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Solvent and Liquid Reagent Addition: Purge the vial with dry nitrogen for 5 minutes. Inject anhydrous THF, followed by Et3N and phenylacetylene. Seal the vial with a crimp cap.
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Causality: Et3N acts as the base to neutralize the hydroiodic acid generated during the oxidative addition, shifting the equilibrium forward.
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Microwave Irradiation: Subject the sealed vial to microwave irradiation at 160°C for 30 minutes.
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Causality: Microwave superheating provides intense, localized kinetic energy that rapidly overcomes the activation barrier of the slow CO insertion step, drastically reducing the reaction time compared to conventional thermal heating[1].
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Quenching and Filtration: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a tightly packed pad of Celite.
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Causality: This filtration is a critical self-validating step; it sequesters the precipitated palladium black and unreacted molybdenum salts, preventing transition-metal streaking and product degradation during subsequent chromatography[1].
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Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 3-phenyl-2(1H)-quinolinone[1].
Pharmacological Significance & Drug Development
The 3-phenyl-2(1H)-quinolinone architecture is a highly versatile pharmacophore, exhibiting a broad spectrum of biological activities.
Antiplatelet Activity
Derivatives of phenyl quinolones have been extensively investigated as novel antiplatelet agents[5]. Preliminary screenings confirm that these isomers exert potent inhibitory effects against arachidonic acid (AA)-induced platelet aggregation[5]. While varying the substitutional position of the phenyl group profoundly impacts efficacy, the 3-phenyl-2-quinolone scaffold serves as a critical baseline structure for developing superior alternatives to classical NSAIDs like indomethacin[5].
5-HT Receptor Antagonism
Substituted analogs, such as 4-methoxy-3-phenyl-2(1H)-quinolone, are pivotal precursors in the synthesis of 5-HT2 receptor antagonists[6]. These compounds are evaluated for their ability to displace [3H]spiperone from rat brain cortex synaptosomes, demonstrating significant in vivo antagonism against 5-hydroxytryptophan-induced head twitches[6]. The rigid quinolinone core optimally positions the phenyl ring for pi-pi stacking interactions within the 5-HT receptor pocket.
Antitubercular and Kinase Inhibition Potential
The 4-hydroxy derivatives of 3-phenyl-2(1H)-quinolinone have shown remarkable antitubercular potency[7]. Structure-activity relationship (SAR) studies highlight that halogenated variants, such as 6-fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one, exhibit minimal toxicity against MRC-5 cells while maintaining strong inhibitory action against Mycobacterium tuberculosis H37Ra[7]. Furthermore, the structural analogy between 3-phenyl-2-quinolones and 3-phenylcoumarins[3] allows these molecules to act as bioisosteres in the development of novel kinase inhibitors.
Conclusion
3-Phenyl-2(1H)-quinolinone remains a cornerstone molecule in modern organic synthesis and drug discovery. The transition from harsh classical cyclizations to elegant, palladium-catalyzed microwave syntheses and metal-free hypervalent iodine migrations underscores the rapid advancement in heterocyclic methodology. By understanding the intricate physicochemical properties and mechanistic pathways of this scaffold, researchers can continue to exploit its potential in developing next-generation therapeutics targeting cardiovascular, neurological, and infectious diseases.
References
- Source: Bioorganic & Medicinal Chemistry (nih.gov)
- A Comparative Analysis of 2-Quinolone Synthesis Methodologies Source: BenchChem URL
- Structural analogy between 3-phenylcoumarin and 3-phenyl-2-quinolone Source: ResearchGate URL
- Metal-Free Synthesis of 3-Arylquinolin-2-ones from N,2-Diarylacrylamides via Phenyliodine(III) Bis(2,2-dimethylpropanoate)
- Synthesis and 5-hydroxytryptamine antagonist activity of 2-[[2-(dimethylamino)
- Design, synthesis and antitubercular potency of 4-hydroxyquinolin-2(1H)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-benzyl-3-phenylquinolin-2(1H)-one - CAS号 231289-51-3 - 摩熵化学 [molaid.com]
- 5. Synthesis and antiplatelet activity of phenyl quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-methoxy-3-phenyl-2(1H)-quinolone - CAS号 28563-01-1 - 摩熵化学 [molaid.com]
- 7. 4-hydroxy-1-phenyl-3-methyl-1H-quinolin-2-one - CAS号 94298-58-5 - 摩熵化学 [molaid.com]
